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molecular formula C10H14O2 B8624423 1-Furan-3-yl-4-methyl-pentan-3-one

1-Furan-3-yl-4-methyl-pentan-3-one

Cat. No. B8624423
M. Wt: 166.22 g/mol
InChI Key: AXHOACHCKBVTDS-UHFFFAOYSA-N
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Patent
US06852711B2

Procedure details

The title compound was prepared according to General Method 4a using 3-bromofuran (17 mmol), 4-methyl-1-penten-3-ol (25.5 mmol), tetrabutyl ammonium chloride (17 mmol), sodium bicarbonate (42.5 mmol), DMF (15 mL), and palladium acetate (0.9 mmol). The title compound was flash chromatographed eluting with EtOAc:hexane (5:95 to 10:90).
Quantity
17 mmol
Type
reactant
Reaction Step One
Quantity
25.5 mmol
Type
reactant
Reaction Step Two
Quantity
42.5 mmol
Type
reactant
Reaction Step Three
Quantity
17 mmol
Type
catalyst
Reaction Step Four
Quantity
0.9 mmol
Type
catalyst
Reaction Step Five
Name
Quantity
15 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:6]=[CH:5][O:4][CH:3]=1.[CH3:7][CH:8]([CH3:13])[CH:9]([OH:12])[CH:10]=[CH2:11].C(=O)(O)[O-].[Na+]>[Cl-].C([N+](CCCC)(CCCC)CCCC)CCC.C([O-])(=O)C.[Pd+2].C([O-])(=O)C.CN(C=O)C>[O:4]1[CH:5]=[CH:6][C:2]([CH2:11][CH2:10][C:9](=[O:12])[CH:8]([CH3:13])[CH3:7])=[CH:3]1 |f:2.3,4.5,6.7.8|

Inputs

Step One
Name
Quantity
17 mmol
Type
reactant
Smiles
BrC1=COC=C1
Step Two
Name
Quantity
25.5 mmol
Type
reactant
Smiles
CC(C(C=C)O)C
Step Three
Name
Quantity
42.5 mmol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Four
Name
Quantity
17 mmol
Type
catalyst
Smiles
[Cl-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Five
Name
Quantity
0.9 mmol
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Step Six
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound was prepared
CUSTOM
Type
CUSTOM
Details
chromatographed
WASH
Type
WASH
Details
eluting with EtOAc:hexane (5:95 to 10:90)

Outcomes

Product
Name
Type
product
Smiles
O1C=C(C=C1)CCC(C(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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